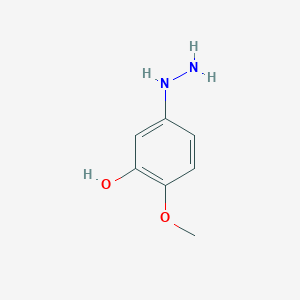

5-Hydrazinyl-2-methoxyphenol

Descripción

5-Hydrazinyl-2-methoxyphenol (CAS RN: Not explicitly provided in evidence) is a phenolic derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a methoxy (-OCH₃) group at the 2-position of the benzene ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, including condensation reactions and chelation properties.

Propiedades

IUPAC Name |

5-hydrazinyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-3-2-5(9-8)4-6(7)10/h2-4,9-10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZNDVBFDCJSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Hydrazinyl-2-methoxyphenol can be synthesized by reacting 2-methoxyphenol with hydrazine hydrate in the presence of a catalyst such as copper (II) sulfate. The reaction typically takes place at a temperature of 70-80°C, yielding the compound as a brownish-yellow powder.

Industrial Production Methods: While specific industrial production methods for 5-Hydrazinyl-2-methoxyphenol are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: 5-Hydrazinyl-2-methoxyphenol can undergo oxidation reactions, where the hydrazine group is oxidized to form various products.

Reduction: The compound can also participate in reduction reactions, where the hydrazine group is reduced to form different derivatives.

Substitution: Substitution reactions involving the methoxy group or the phenolic hydroxyl group are also possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

5-Hydrazinyl-2-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

Industry: It may be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism by which 5-Hydrazinyl-2-methoxyphenol exerts its effects involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

- 5-Hydrazinyl-2-methoxyphenol: Combines a phenolic hydroxyl (-OH), hydrazinyl (-NH-NH₂), and methoxy (-OCH₃) groups. The hydrazinyl group enables nucleophilic reactivity (e.g., forming hydrazones), while the methoxy group stabilizes aromaticity via electron donation.

- 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8 in ) : Features a methoxy group and a benzimidazole ring instead of hydrazinyl. The benzimidazole moiety enhances π-π stacking interactions, making it suitable for biological applications (e.g., enzyme inhibition) .

- 1-Methyl-1-phenylhydrazine (CAS RN: 618-40-6): Contains a hydrazine core but lacks phenolic or methoxy groups. Its reactivity is dominated by the N–N bond, facilitating use as a reducing agent or in heterocycle synthesis .

Physical Properties

*Estimated based on molecular formula C₇H₁₀N₂O₂.

Key Research Findings

- Biological Activity: Benzimidazole derivatives (e.g., Compound 8) show higher binding affinity to enzymes like lipoxygenases compared to hydrazinyl phenols, attributed to their planar aromatic systems .

- Thermodynamic Stability : Methoxy groups in all compounds enhance thermal stability by reducing ring strain and electron withdrawal.

- Industrial Relevance : Hydrazine derivatives (e.g., 1-Methyl-1-phenylhydrazine) are prioritized in bulk synthesis due to lower production costs, whereas benzimidazole derivatives are niche, high-value research chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.